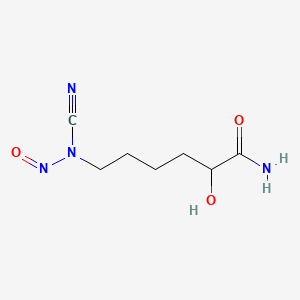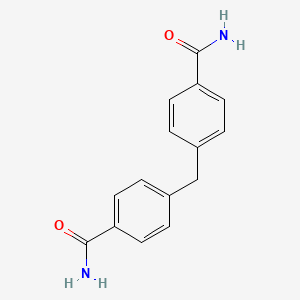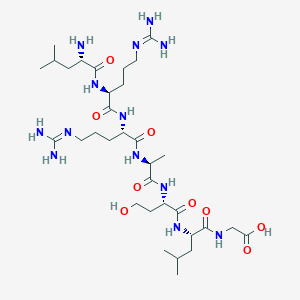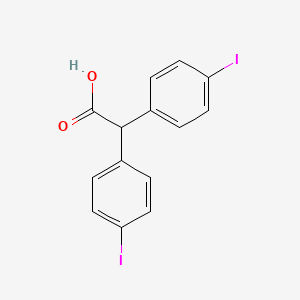
C.I. Reactive Violet 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C.I. Reactive Violet 2 is a synthetic dye widely used in the textile industry for dyeing cotton and other cellulosic fibers. It belongs to the class of reactive dyes, which form a covalent bond with the fiber, resulting in excellent wash and light fastness properties. This compound is known for its vibrant violet color and its ability to produce consistent and long-lasting shades on fabrics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Reactive Violet 2 typically involves the reaction of a diazonium salt with a coupling component under controlled conditions. The diazonium salt is prepared by diazotizing an aromatic amine with nitrous acid, while the coupling component is usually a phenol or an aromatic amine. The reaction is carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The diazotization and coupling reactions are carefully monitored to maintain the desired quality and yield of the dye. The final product is then purified through filtration, washing, and drying processes to obtain the dye in its pure form.
化学反応の分析
Types of Reactions
C.I. Reactive Violet 2 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The dye can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction can yield amines or other simpler aromatic compounds.
科学的研究の応用
C.I. Reactive Violet 2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of reactive dyes in various chemical processes.
Biology: Employed in staining techniques to visualize cellular structures and components.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the development of new dyeing techniques and materials with improved properties.
作用機序
The mechanism of action of C.I. Reactive Violet 2 involves the formation of a covalent bond between the dye and the fiber. This bond is typically formed through a nucleophilic substitution reaction, where the reactive group of the dye reacts with the hydroxyl groups of the cellulose in the fiber. This covalent bond ensures the dye’s strong attachment to the fiber, resulting in excellent wash and light fastness properties.
類似化合物との比較
C.I. Reactive Violet 2 can be compared with other reactive dyes such as C.I. Reactive Red 120 and C.I. Reactive Blue 19. While all these dyes share the common feature of forming covalent bonds with fibers, this compound is unique in its vibrant violet color and specific reactivity profile. The choice of dye depends on the desired shade, fastness properties, and application requirements.
List of Similar Compounds
- C.I. Reactive Red 120
- C.I. Reactive Blue 19
- C.I. Reactive Orange 16
- C.I. Reactive Yellow 145
These dyes are used in various applications and offer different shades and properties, making them suitable for specific purposes in the textile and related industries.
特性
CAS番号 |
8063-57-8 |
|---|---|
分子式 |
C44H31Cl2Cu2N13Na6O23S6+6 |
分子量 |
1638.1 g/mol |
IUPAC名 |
hexasodium;5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid;5-[(4-chloro-6-phenoxy-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid;copper |
InChI |
InChI=1S/C25H17ClN6O12S3.C19H14ClN7O11S3.2Cu.6Na/c26-23-28-24(30-25(29-23)44-13-4-2-1-3-5-13)27-17-11-15(46(38,39)40)8-12-9-19(47(41,42)43)21(22(34)20(12)17)32-31-16-10-14(45(35,36)37)6-7-18(16)33;20-17-23-18(21)25-19(24-17)22-11-6-9(40(33,34)35)3-7-4-13(41(36,37)38)15(16(29)14(7)11)27-26-10-5-8(39(30,31)32)1-2-12(10)28;;;;;;;;/h1-11,33-34H,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,27,28,29,30);1-6,28-29H,(H,30,31,32)(H,33,34,35)(H,36,37,38)(H3,21,22,23,24,25);;;;;;;;/q;;;;6*+1 |
InChIキー |
JQTDXLSGUFIZOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=C(C=CC(=C5)S(=O)(=O)O)O)S(=O)(=O)O)Cl.C1=CC(=C(C=C1S(=O)(=O)O)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)N)Cl)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Cu].[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



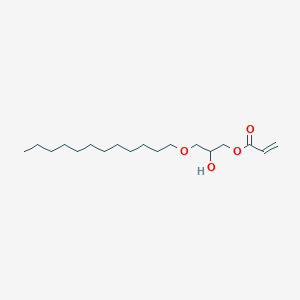
![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)
